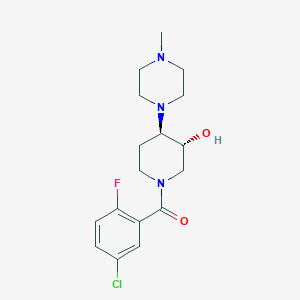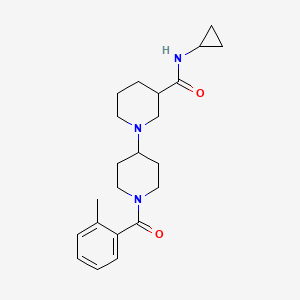
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidinol derivatives and is known to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, norepinephrine, and dopamine. The compound has also been found to affect the levels of various hormones such as cortisol and prolactin.
实验室实验的优点和局限性
One of the main advantages of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its selectivity towards serotonin and norepinephrine reuptake inhibition. This makes it a potential candidate for the treatment of various diseases without causing significant side effects. However, the compound has some limitations in lab experiments, such as its low solubility in water and its tendency to form aggregates.
未来方向
There are several future directions for the research on (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One of the potential directions is the development of more efficient synthesis methods that can improve the overall yield of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the compound's pharmacokinetic and pharmacodynamic properties can be further studied to optimize its therapeutic potential.
合成方法
The synthesis of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps. The first step involves the reaction of 5-chloro-2-fluorobenzoyl chloride with (R)-3-amino-1-chloropropane to form the corresponding amide. The amide is then subjected to reductive amination with 4-methylpiperazine to give the desired product. The overall yield of the synthesis method is around 50%.
科学研究应用
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. The compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of these diseases.
属性
IUPAC Name |
(5-chloro-2-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-20-6-8-21(9-7-20)15-4-5-22(11-16(15)23)17(24)13-10-12(18)2-3-14(13)19/h2-3,10,15-16,23H,4-9,11H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCXLZQCBQELRC-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-{[5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6114118.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6114122.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B6114168.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)


